Methyl hexa-4,5-dienoate

Übersicht

Beschreibung

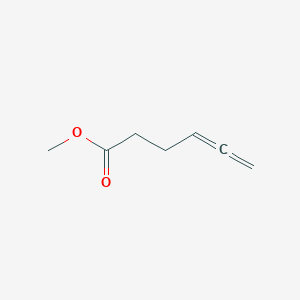

Methyl hexa-4,5-dienoate is an organic compound with the molecular formula C7H10O2. It is a derivative of hexa-4,5-dienoic acid, where the carboxylic acid group is esterified with methanol. This compound is characterized by its conjugated diene system, which consists of two double bonds separated by a single bond, making it a conjugated diene ester.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl hexa-4,5-dienoate can be synthesized through the esterification of hexa-4,5-dienoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors where hexa-4,5-dienoic acid and methanol are continuously fed into the reactor, and the ester product is continuously removed. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and sustainability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl hexa-4,5-dienoate participates in reactions typical of conjugated dienes and esters, including:

a. Nucleophilic Additions

-

1,6-Conjugate Additions : Copper-catalyzed asymmetric conjugate additions with Grignard reagents (e.g., alkyl or aryl magnesium halides) target the δ-position of the dienoate. For example, reactions with ethylmagnesium bromide yield enantiomerically enriched products (up to 90% ee) under optimized conditions .

-

Electrophilic Additions : Halogens (e.g., bromine) may add across the conjugated double bonds, with regioselectivity influenced by steric and electronic factors.

b. Cycloadditions

-

Diels-Alder Reactions : The compound can act as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride), forming six-membered cyclohexene derivatives.

c. Oxidation and Reduction

-

Oxidation : Double bonds may undergo epoxidation using peracids (e.g., mCPBA) or ozonolysis to yield carbonyl compounds.

-

Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces double bonds to single bonds, producing saturated esters .

d. Ester Hydrolysis

-

Acid- or base-catalyzed hydrolysis converts the ester to hexa-4,5-dienoic acid, a precursor for further functionalization.

Common Reagents and Conditions

Key reagents and conditions for reactions involving this compound are summarized below:

Catalytic Asymmetric Reactions

This compound serves as a substrate in enantioselective transformations:

-

Copper-Catalyzed Additions : Using chiral ligands (e.g., reversed JosiPhos), Grignard reagents add to the δ-position with high enantioselectivity. For example, ethyl groups introduced via this method achieve ≥90% ee .

-

Rhodium-Catalyzed Cyclopropanation : Diazo esters react with the diene system to form bicyclic structures via C–H activation and Cope rearrangement .

Comparative Reactivity

The reactivity of this compound differs from isomers due to double bond positioning:

Mechanistic Insights

-

Conjugate Additions : Oxidative addition of Cu(I) to the δ-position forms a Cu(III) intermediate, followed by reductive elimination to yield the product .

-

Cycloadditions : Electron-rich dienes undergo synchronous [4+2] bonding with electron-poor dienophiles, stabilized by secondary orbital interactions.

Wissenschaftliche Forschungsanwendungen

Methyl hexa-4,5-dienoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions, especially those involving esterases and lipases.

Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, where the ester functionality can be exploited for controlled release.

Industry: Utilized in the production of fragrances and flavors due to its ester group, which imparts pleasant aromas.

Wirkmechanismus

The mechanism of action of methyl hexa-4,5-dienoate in biological systems involves its interaction with enzymes that catalyze ester hydrolysis. Esterases and lipases can hydrolyze the ester bond, releasing hexa-4,5-dienoic acid and methanol. The conjugated diene system can also participate in various biochemical pathways, potentially interacting with cellular receptors and enzymes involved in oxidative stress responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl sorbate: Another ester of sorbic acid, with similar conjugated diene structure.

Methyl hexanoate: A saturated ester with no conjugated double bonds.

Ethyl hexa-4,5-dienoate: An ester with an ethyl group instead of a methyl group.

Uniqueness

Methyl hexa-4,5-dienoate is unique due to its specific conjugated diene system, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.

Biologische Aktivität

Methyl hexa-4,5-dienoate, also known as methyl 5-methylhexa-2,5-dienoate, is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a molecular weight of approximately 140.18 g/mol. The compound features a conjugated diene system with alternating double bonds, which enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to engage in electron transfer reactions facilitated by its conjugated diene system. This reactivity allows the compound to modulate various biochemical pathways, potentially influencing enzyme activity and receptor interactions. Research suggests that this compound may exhibit anti-inflammatory and antimicrobial properties through these mechanisms.

Anti-inflammatory Effects

Studies have indicated that this compound can modulate inflammatory responses. It has been shown to inhibit the production of pro-inflammatory cytokines in various cell lines, suggesting a potential therapeutic role in treating inflammatory diseases. This effect may be mediated through the inhibition of specific signaling pathways involved in inflammation.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against a range of pathogens. Its efficacy against both gram-positive and gram-negative bacteria highlights its potential as a natural preservative or therapeutic agent. The exact mechanism behind this antimicrobial action is believed to involve disruption of microbial cell membranes due to the compound's lipophilic nature.

Table 1: Summary of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | Modulation of signaling pathways |

| Antimicrobial | Activity against bacteria | Disruption of cell membranes |

Case Study: Anti-inflammatory Effects

A study conducted on human macrophage cell lines demonstrated that treatment with this compound resulted in a significant reduction in the secretion of TNF-alpha and IL-6, key cytokines involved in the inflammatory response. The compound was administered at varying concentrations (10 µM to 100 µM), with the most pronounced effects observed at 50 µM.

Case Study: Antimicrobial Efficacy

In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antimicrobial potency. The study concluded that the compound could serve as a potential candidate for developing new antimicrobial agents.

Eigenschaften

InChI |

InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h4H,1,5-6H2,2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEIYTRWDOPVOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC=C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628493 | |

| Record name | Methyl hexa-4,5-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114971-88-9 | |

| Record name | Methyl hexa-4,5-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.